molecular formula C15H25NO9P2 B14201650 N,N-Bis[(dimethoxyphosphoryl)methyl]-L-tyrosine CAS No. 918636-15-4

N,N-Bis[(dimethoxyphosphoryl)methyl]-L-tyrosine

Katalognummer: B14201650
CAS-Nummer: 918636-15-4
Molekulargewicht: 425.31 g/mol
InChI-Schlüssel: WGSGILBIWFOYFT-AWEZNQCLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Bis[(dimethoxyphosphoryl)methyl]-L-tyrosine is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of dimethoxyphosphoryl groups attached to the nitrogen atoms of the tyrosine molecule, making it a derivative of the amino acid L-tyrosine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis[(dimethoxyphosphoryl)methyl]-L-tyrosine typically involves the reaction of L-tyrosine with dimethoxyphosphorylating agents under controlled conditions. One common method includes the use of dimethyl (hydroxymethyl)phosphonate and phenyl dichlorophosphate as reagents. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Bis[(dimethoxyphosphoryl)methyl]-L-tyrosine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding phosphonate derivatives.

    Reduction: Reduction reactions can convert the dimethoxyphosphoryl groups to other functional groups.

    Substitution: The compound can participate in substitution reactions where the dimethoxyphosphoryl groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonate derivatives, while substitution reactions can produce a variety of substituted tyrosine derivatives.

Wissenschaftliche Forschungsanwendungen

N,N-Bis[(dimethoxyphosphoryl)methyl]-L-tyrosine has several scientific research applications:

Wirkmechanismus

The mechanism of action of N,N-Bis[(dimethoxyphosphoryl)methyl]-L-tyrosine involves its interaction with molecular targets such as enzymes and proteins. The dimethoxyphosphoryl groups can form stable complexes with metal ions and other molecules, influencing various biochemical pathways. These interactions can modulate enzyme activity, protein function, and other cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,N-Bis[(dimethoxyphosphoryl)methyl]glycine: Similar in structure but with glycine instead of tyrosine.

    Bis[(dimethoxyphosphoryl)methyl] phenyl phosphate: Contains a phenyl group instead of tyrosine.

Uniqueness

Its structure allows for unique interactions with enzymes and proteins, distinguishing it from other similar compounds .

Eigenschaften

CAS-Nummer

918636-15-4

Molekularformel

C15H25NO9P2

Molekulargewicht

425.31 g/mol

IUPAC-Name

(2S)-2-[bis(dimethoxyphosphorylmethyl)amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C15H25NO9P2/c1-22-26(20,23-2)10-16(11-27(21,24-3)25-4)14(15(18)19)9-12-5-7-13(17)8-6-12/h5-8,14,17H,9-11H2,1-4H3,(H,18,19)/t14-/m0/s1

InChI-Schlüssel

WGSGILBIWFOYFT-AWEZNQCLSA-N

Isomerische SMILES

COP(=O)(CN(CP(=O)(OC)OC)[C@@H](CC1=CC=C(C=C1)O)C(=O)O)OC

Kanonische SMILES

COP(=O)(CN(CP(=O)(OC)OC)C(CC1=CC=C(C=C1)O)C(=O)O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.